meso-Tetraphenylporphyrin-Pd(II)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Meso-Tetraphenylporphyrin is a porphyrin-based compound of interest in molecular electronics and supramolecular building blocks . It has been harnessed as a catalyst in numerous organic reactions, including the synthesis of organic compounds .

Synthesis Analysis

The synthesis of meso-Tetraphenylporphyrin-Pd(II) has been described in several papers . The synthesis involves cyclotetramerization of pyrrole or its derivatives .Molecular Structure Analysis

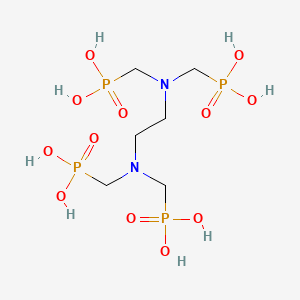

The molecular structure of meso-Tetraphenylporphyrin-Pd(II) has been determined by single-crystal X-ray crystallography . The structure revealed a triclinic crystal system with the central metal adopting slightly distorted square pyramidal geometry .Chemical Reactions Analysis

The chemical reactions of meso-Tetraphenylporphyrin-Pd(II) have been studied extensively . Palladium-catalyzed cross-coupling reactions are now standard techniques for constructing carbon–carbon bonds in porphyrin synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of meso-Tetraphenylporphyrin-Pd(II) have been analyzed . The compound has a molecular weight of 721.2 g/mol and a complexity of 1180 .Wissenschaftliche Forschungsanwendungen

Molecular Electronics

“meso-Tetraphenylporphyrin” is a porphyrin-based compound that has garnered interest in the field of molecular electronics . The unique properties of porphyrins make them suitable for constructing structures in supramolecular chemistry, which is crucial for the development of molecular electronic devices .

Supramolecular Building Blocks

Porphyrins, including “meso-Tetraphenylporphyrin”, are often used to construct structures in supramolecular chemistry . Their planar structure and ability to form strong π-π interactions make them ideal building blocks for creating larger supramolecular assemblies .

Sensitizer for Photochemical Generation of Singlet Oxygen

“meso-Tetraphenylporphyrin” finds application as a sensitizer used for the photochemical generation of singlet oxygen . Singlet oxygen is a reactive oxygen species that has applications in various fields, including medicine, environmental science, and synthetic chemistry .

Photovoltaic Materials

Research on porphyrin-related compounds, including “meso-Tetraphenylporphyrin”, has been directed towards the synthesis of artificial chromophores essential to the development of organic functional materials, including photovoltaic materials . Porphyrins have unique light-harvesting properties that make them suitable for use in solar cells .

Catalysts

Porphyrin-based compounds, such as “meso-Tetraphenylporphyrin-Pd(II)”, have been found to be effective catalysts in various chemical reactions . For example, they have been used in the base-free self-coupling reactions of potassium aryltrifluoroborates in water at ambient conditions .

Molecular Machines

The unique properties of porphyrin-related compounds, including “meso-Tetraphenylporphyrin”, make them suitable for use in the construction of molecular machines . These are systems of molecular components designed to perform mechanical-like movements as a result of appropriate external stimulation .

Wirkmechanismus

Target of Action

It’s known that porphyrin compounds are often involved in important life processes, including plant and bacterial photosynthesis, respiration, enzymatic catalysis, sulfite and nitro reduction .

Mode of Action

It’s known that porphyrin compounds can exhibit catalytic activity in chemical, photochemical, and electrochemical processes .

Biochemical Pathways

Porphyrin compounds are known to be involved in a variety of biochemical processes, including photosynthesis and respiration .

Pharmacokinetics

The compound is soluble in dichloromethane, chloroform, pyridine, and benzonitrile , which suggests it may have good bioavailability.

Result of Action

It’s known that porphyrin compounds can exhibit photophysical properties, high stability, and biological activity, which opens possibilities for creating new functional materials .

Action Environment

The action of meso-Tetraphenylporphyrin-Pd(II) can be influenced by environmental factors. For instance, it’s known that porphyrin compounds can exhibit remarkable photostability . Furthermore, safety data suggests that dust formation should be avoided and adequate ventilation should be ensured when handling the compound .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of meso-Tetraphenylporphyrin-Pd(II) can be achieved through a multistep reaction pathway involving the use of appropriate starting materials and reagents.", "Starting Materials": [ "1,3-diphenylacetone", "pyrrole", "Pd(OAc)2", "Zn(OAc)2", "acetic acid", "NaOAc", "HCl", "NaOH", "ethanol", "chloroform", "water" ], "Reaction": [ "Step 1: Synthesis of meso-Tetraphenylporphyrin", "a. Dissolve 1,3-diphenylacetone (1.0 g) and pyrrole (1.0 g) in acetic acid (20 mL) and add NaOAc (1.5 g).", "b. Heat the mixture at 100°C for 24 hours under nitrogen atmosphere.", "c. Cool the reaction mixture and add HCl (10 mL) to adjust the pH to 2-3.", "d. Extract the product with chloroform (3 x 50 mL) and dry over anhydrous Na2SO4.", "e. Concentrate the chloroform solution to obtain meso-Tetraphenylporphyrin as a dark purple solid.", "Step 2: Synthesis of meso-Tetraphenylporphyrin-Pd(II)", "a. Dissolve meso-Tetraphenylporphyrin (0.5 g) and Pd(OAc)2 (0.5 g) in ethanol (20 mL).", "b. Add Zn(OAc)2 (1.0 g) and NaOH (1.0 g) to the mixture and stir at room temperature for 24 hours.", "c. Filter the reaction mixture and wash the solid with water.", "d. Extract the product with chloroform (3 x 50 mL) and dry over anhydrous Na2SO4.", "e. Concentrate the chloroform solution to obtain meso-Tetraphenylporphyrin-Pd(II) as a dark purple solid." ] } | |

CAS-Nummer |

14187-13-4 |

Produktname |

meso-Tetraphenylporphyrin-Pd(II) |

Molekularformel |

C44H28N4Pd |

Molekulargewicht |

719.153 |

Synonyme |

5,10,15,20-Tetraphenyl-21H,23H-porphine palladium(II) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.